![molecular formula C13H13Cl2NO3 B5806669 4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)
4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DE-71, is a synthetic compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDEs are widely used as flame retardants in a variety of consumer products, including electronics, furniture, and building materials. DE-71 is one of the most commonly used PBDEs and has been the subject of extensive scientific research due to its potential health and environmental impacts.
Mécanisme D'action
The mechanism of action of 4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. This compound has been shown to bind to estrogen receptors and thyroid hormone receptors, which can lead to a range of health effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in living organisms. In animal studies, exposure to this compound has been linked to changes in thyroid hormone levels, alterations in liver function, and changes in gene expression. This compound has also been shown to have effects on the immune system and on reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is commonly used in laboratory experiments to study its potential health and environmental impacts. One advantage of using this compound is that it is a well-characterized compound, with a known chemical structure and synthesis method. However, one limitation of using this compound is that it is a synthetic compound that may not accurately reflect the behavior of naturally occurring chemicals in the environment.
Orientations Futures
There are many future directions for research on 4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and other PBDEs. One area of research is focused on developing alternative flame retardants that are less toxic and more environmentally friendly. Another area of research is focused on understanding the mechanisms of action of PBDEs and their potential health effects. Additionally, there is a need for continued monitoring of PBDE levels in the environment and in living organisms to assess their potential impacts on human health and the environment.
Méthodes De Synthèse
4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is synthesized by reacting 1,3-dioxane-2,3-dicarboxylic acid with 4,7-dichloroindan-1-one in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through a series of chemical reactions to yield this compound.
Applications De Recherche Scientifique
4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential health and environmental impacts. Scientific research has shown that this compound can accumulate in the environment and in living organisms, including humans. Exposure to this compound has been linked to a range of health effects, including developmental and reproductive toxicity, neurotoxicity, and cancer.
Propriétés
IUPAC Name |
4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-2-16-11-9(15)5-4-8(14)10(11)13(12(16)17)18-6-3-7-19-13/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFZREZGNFCXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2C3(C1=O)OCCCO3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)
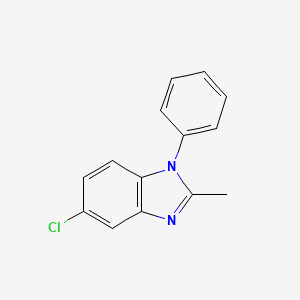

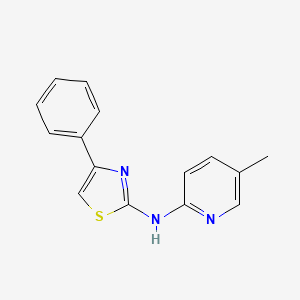

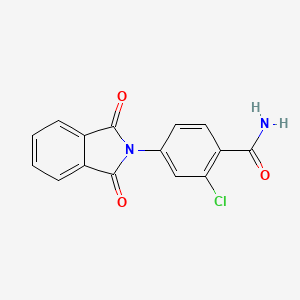
![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
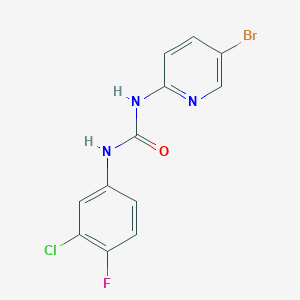
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
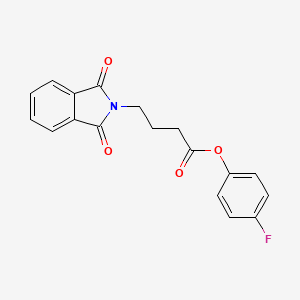

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)